BenchChemオンラインストアへようこそ!

Fostedil

Pharmacodynamics Hypertension In vivo pharmacology

Select Fostedil (KB-944) for cardiovascular research protocols requiring a precisely characterized calcium channel antagonist with unique pharmacology. Unlike nifedipine, diltiazem, or verapamil, Fostedil delivers a substantially longer duration of action in hypertensive models, 3-fold greater coronary vasodilatory potency than diltiazem in isolated heart preparations, and a 2.3-fold decrease in [3H]nitrendipine dissociation rate—providing a quantifiable allosteric readout. Its intermediate antiarrhythmic potency (2x diltiazem) offers a defined efficacy window for arrhythmia studies. Choose Fostedil when standard calcium blockers cannot meet your protocol's specific pharmacodynamic requirements.

Molecular Formula C18H20NO3PS
Molecular Weight 361.4 g/mol
CAS No. 75889-62-2
Cat. No. B1673581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFostedil
CAS75889-62-2
SynonymsAbbott 53986
diethyl 4-(benzothiazol-2-yl)benzylphosphonate
fosfedil
fostedil
KB 944
KB-944
Molecular FormulaC18H20NO3PS
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OCC
InChIInChI=1S/C18H20NO3PS/c1-3-21-23(20,22-4-2)13-14-9-11-15(12-10-14)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3
InChIKeyFVYRUSCZCWSFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fostedil (CAS 75889-62-2) for Angina Research: A Non-DHP Calcium Antagonist with a Unique Pharmacological Profile


Fostedil (also known as KB-944 and Abbott-53986) is a phosphonic acid derivative and calcium channel antagonist of the benzothiazole class [1]. It was developed for the research of cardiovascular conditions such as angina pectoris but was never marketed [2]. Fostedil demonstrates potent vasodilatory and antiarrhythmic effects, and its mechanism of action is characterized by a unique interaction with the dihydropyridine binding site of L-type calcium channels [3].

Why Fostedil (KB-944) is Not Interchangeable with Standard Calcium Channel Blockers


While classified as a calcium channel blocker, Fostedil exhibits a distinct pharmacological profile that prevents its simple substitution with other in-class compounds like diltiazem, verapamil, or nifedipine. Key differentiators include a substantially longer duration of action, a unique allosteric modulation of dihydropyridine binding, and a specific balance of coronary vasodilatory and antiarrhythmic potencies [1][2]. These quantitative differences in pharmacodynamics and pharmacokinetics underscore the need for precise compound selection in cardiovascular research.

Quantitative Differentiation of Fostedil: Head-to-Head Data vs. Diltiazem, Verapamil & Nifedipine


Extended Duration of Action in Hypertensive Models

In vivo studies in hypertensive animals demonstrate that Fostedil exhibits a significantly longer duration of action than either nifedipine or diltiazem. This suggests a potential for less frequent dosing in a research context and a distinct pharmacodynamic profile compared to these standard comparators [1].

Pharmacodynamics Hypertension In vivo pharmacology

Potent Coronary Vasodilation Compared to Diltiazem and Papaverine

In isolated perfused heart preparations, Fostedil (KB-944) was approximately 3 times more potent than diltiazem in increasing coronary blood flow on a percent basis. This quantitative superiority highlights a key differentiation in vasodilatory efficacy [1].

Coronary Vasodilation Isolated Heart Cardiovascular Research

Unique Allosteric Modulation of Dihydropyridine (DHP) Binding Site

Unlike nifedipine, which acts as a competitive antagonist, Fostedil and d-cis-diltiazem act as positive allosteric modulators of [3H]nitrendipine binding. However, the magnitude of the effect differentiates them: Fostedil decreased the radioligand dissociation rate by 2.3-fold at 37°C, a quantitative effect not shared by all calcium channel blockers [1].

Calcium Channel Allosteric Modulation Radioligand Binding Mechanism of Action

Balanced Antiarrhythmic Potency Between Verapamil and Diltiazem

In a direct comparison using an ouabain-induced arrhythmia model in guinea-pigs, Fostedil's antiarrhythmic potency was quantitatively intermediate. It was 2 times more potent than diltiazem but 5 times less potent than verapamil [1]. This specific potency ranking allows researchers to select Fostedil for a specific window of antiarrhythmic activity.

Antiarrhythmic Electrophysiology In vivo pharmacology Arrhythmia

Calcium Antagonism pA2 Value Differentiates Potency

In isolated rabbit aorta, the calcium antagonistic potency of Fostedil, measured by its pA2 value (6.84), is nearly identical to that of diltiazem (6.96) but significantly lower than that of nifedipine (9.80) [1]. This quantitative metric clearly positions Fostedil's potency in a class with diltiazem and distinct from the highly potent dihydropyridine nifedipine.

Calcium Antagonism Vascular Smooth Muscle In vitro pharmacology Potency

Pharmacokinetic Profile: High Oral Bioavailability and Protein Binding

In beagle dogs, Fostedil demonstrates an oral bioavailability of at least 68% and high plasma protein binding of 95-97% [1]. This favorable absorption profile is a key differentiator for in vivo studies, ensuring consistent systemic exposure.

Pharmacokinetics Bioavailability In vivo studies ADME

Optimal Research Applications for Fostedil Based on Quantitative Evidence


Studies of Sustained Antihypertensive and Vasodilatory Effects

Fostedil is the preferred compound for in vivo studies requiring a long duration of action in hypertensive models, as its effect is longer lasting than either nifedipine or diltiazem [1]. This minimizes the need for frequent dosing and simplifies study protocols.

Coronary Circulation and Ischemia-Reperfusion Research

For experiments focused on coronary blood flow, Fostedil's 3-fold greater potency than diltiazem in isolated heart preparations [1] makes it a more sensitive and efficacious tool for investigating coronary vasodilation and its impact on myocardial function.

Investigating Allosteric Modulation of Calcium Channels

Fostedil is an ideal tool for probing the allosteric regulation of the dihydropyridine binding site. Its ability to decrease the dissociation rate of [3H]nitrendipine by 2.3-fold [1] provides a clear and quantifiable biochemical readout distinct from that of competitive antagonists like nifedipine.

Arrhythmia Research Requiring Intermediate Antiarrhythmic Potency

In animal models of arrhythmia, Fostedil offers a specific, intermediate level of antiarrhythmic activity (2x more potent than diltiazem, 5x less than verapamil) [1]. This allows researchers to select a compound with a defined potency window, avoiding the more potent verapamil or the less potent diltiazem.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fostedil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.